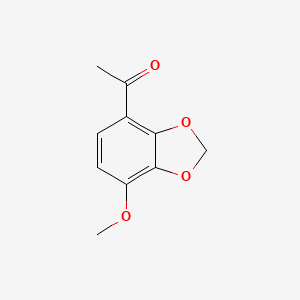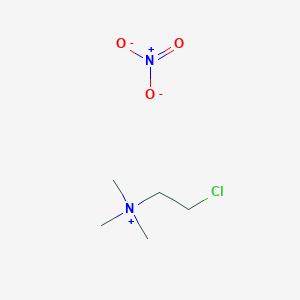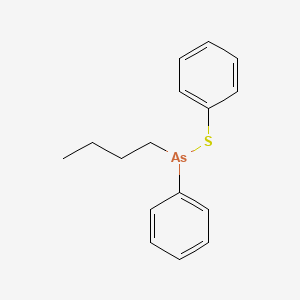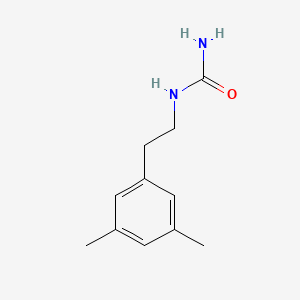
Urea, 1-(3,5-dimethylphenethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1-(3,5-dimethylphenethyl)- is a derivative of urea, a compound widely known for its applications in various fields such as agriculture, medicine, and industry. This specific derivative features a 3,5-dimethylphenethyl group attached to the nitrogen atom of the urea molecule, which imparts unique chemical and physical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas, including Urea, 1-(3,5-dimethylphenethyl)-, can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is environmentally friendly and efficient, producing high yields of the desired urea derivatives.
Another method involves the reaction of aniline hydrochloride with urea under reflux conditions . This process typically requires heating the reaction mixture to promote the formation of the desired product. The reaction can be monitored by the appearance of crystals, which are then filtered and purified.
Industrial Production Methods
Industrial production of N-substituted ureas often involves the use of phosgene or its derivatives to generate isocyanates, which then react with amines to form the desired urea derivatives . This method, while effective, poses safety and environmental concerns due to the toxicity of phosgene. Alternative methods that avoid the use of phosgene are being developed to address these issues.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, 1-(3,5-dimethylphenethyl)-, like other urea derivatives, can undergo various chemical reactions, including:
Oxidation: Urea derivatives can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert urea derivatives into amines or other reduced forms.
Substitution: N-substituted ureas can participate in substitution reactions, where the substituent on the nitrogen atom is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Urea, 1-(3,5-dimethylphenethyl)- can yield corresponding carbonyl compounds, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Urea derivatives, including Urea, 1-(3,5-dimethylphenethyl)-, have a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Urea, 1-(3,5-dimethylphenethyl)- involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects . The specific pathways involved depend on the particular application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Urea, 1-(3,5-dimethylphenethyl)- include other N-substituted ureas such as phenylurea and diphenylurea . These compounds share structural similarities but differ in the nature of the substituent attached to the nitrogen atom.
Uniqueness
The uniqueness of Urea, 1-(3,5-dimethylphenethyl)- lies in the presence of the 3,5-dimethylphenethyl group, which imparts distinct chemical and physical properties. This specific substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
21736-02-7 |
|---|---|
Molekularformel |
C11H16N2O |
Molekulargewicht |
192.26 g/mol |
IUPAC-Name |
2-(3,5-dimethylphenyl)ethylurea |
InChI |
InChI=1S/C11H16N2O/c1-8-5-9(2)7-10(6-8)3-4-13-11(12)14/h5-7H,3-4H2,1-2H3,(H3,12,13,14) |
InChI-Schlüssel |
QEFIFBSEEKGPKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)CCNC(=O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, [[(3-methyl-2-butenyl)oxy]methyl]-](/img/structure/B14698876.png)
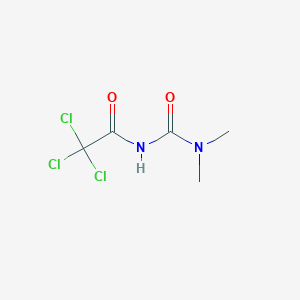
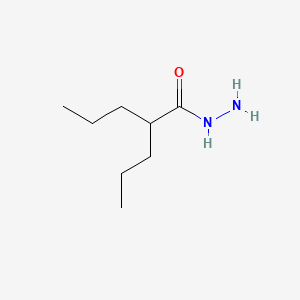
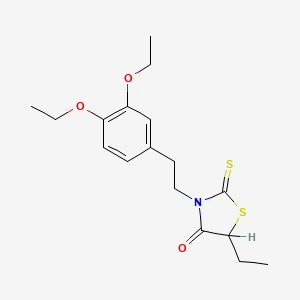
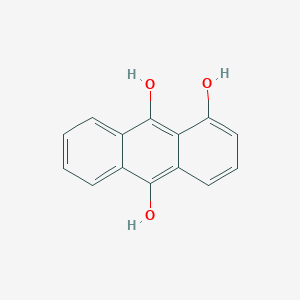
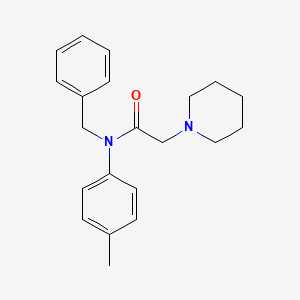
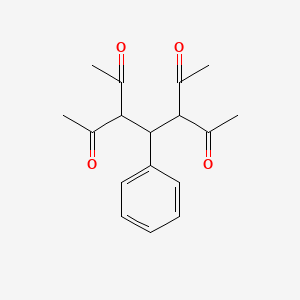

![4,4'-[(1e)-3-Methyltriaz-1-ene-1,3-diyl]dibenzonitrile](/img/structure/B14698928.png)
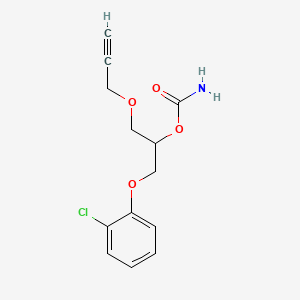
![Bis[(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14698941.png)
